![molecular formula C10H16N4O2 B1404728 1-N-[2-(ジメチルアミノ)エチル]-4-ニトロベンゼン-1,3-ジアミン CAS No. 1339047-06-1](/img/structure/B1404728.png)
1-N-[2-(ジメチルアミノ)エチル]-4-ニトロベンゼン-1,3-ジアミン
概要
説明
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine is an organic compound that features a nitro group and a dimethylaminoethyl group attached to a benzene ring
科学的研究の応用
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Pharmacokinetics
The compound exhibits first-order kinetics, with a clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h . It binds strongly to α1-acid glycoprotein, which affects its bioavailability .
Result of Action
The compound’s action results in DNA breakage and inhibition of DNA relaxation, leading to cytotoxicity . It also demonstrates a biphasic response with self-inhibition of cytotoxicity at intermediate drug concentrations .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, it has been used as a photoinitiator under various LEDs . The compound’s action can also be influenced by the presence of various additives .
生化学分析
Biochemical Properties
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in electron transfer processes, such as oxidoreductases. These interactions often involve the formation of radical anion species, which can influence the enzyme’s activity and the overall biochemical pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.
Cellular Effects
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. This modulation can lead to changes in gene expression, affecting cellular metabolism and function . For example, the compound can activate or inhibit transcription factors, leading to altered expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These changes can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of the compound within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine typically involves the nitration of a benzene derivative followed by the introduction of the dimethylaminoethyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group at the 4-position. This is followed by the alkylation of the resulting nitrobenzene derivative with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group, due to the electron-withdrawing nature of the nitro group.
Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxides, or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-N-[2-(dimethylamino)ethyl]-4-aminobenzene-1,3-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
類似化合物との比較
Similar Compounds
1-N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a benzene ring.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in the core structure and substituents.
Uniqueness
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine is unique due to the presence of both a nitro group and a dimethylaminoethyl group on a benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)6-5-12-8-3-4-10(14(15)16)9(11)7-8/h3-4,7,12H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOIUGPRZXRGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)

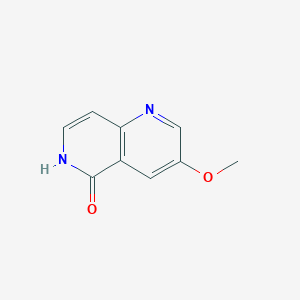
![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)
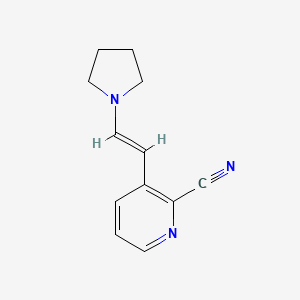

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)
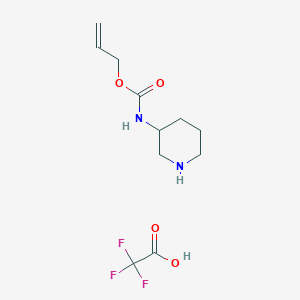
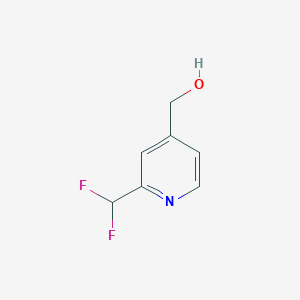
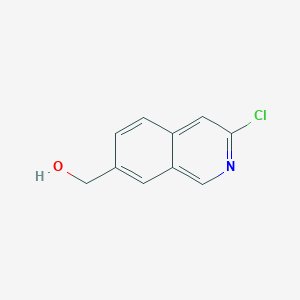
![3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1404668.png)
